molecular formula C12H8Br2ClNO2 B14561616 3-Chloro-5-[(3,5-dibromo-6-methylpyridin-2-yl)oxy]phenol CAS No. 62204-85-7

3-Chloro-5-[(3,5-dibromo-6-methylpyridin-2-yl)oxy]phenol

Cat. No.: B14561616
CAS No.: 62204-85-7
M. Wt: 393.46 g/mol
InChI Key: PIQULAODNGWUDT-UHFFFAOYSA-N
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Description

3-Chloro-5-[(3,5-dibromo-6-methylpyridin-2-yl)oxy]phenol is a chemical compound that features a phenol group substituted with a chloro group and a pyridinyl group that is further substituted with bromine and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-[(3,5-dibromo-6-methylpyridin-2-yl)oxy]phenol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-[(3,5-dibromo-6-methylpyridin-2-yl)oxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-[(3,5-dibromo-6-methylpyridin-2-yl)oxy]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-[(3,5-dibromo-6-methylpyridin-2-yl)oxy]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with amino acid residues in proteins, while the pyridinyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-[(3,5-dibromo-6-methylpyridin-2-yl)oxy]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and bromo substituents, along with the phenol and pyridinyl groups, allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

CAS No.

62204-85-7

Molecular Formula

C12H8Br2ClNO2

Molecular Weight

393.46 g/mol

IUPAC Name

3-chloro-5-(3,5-dibromo-6-methylpyridin-2-yl)oxyphenol

InChI

InChI=1S/C12H8Br2ClNO2/c1-6-10(13)5-11(14)12(16-6)18-9-3-7(15)2-8(17)4-9/h2-5,17H,1H3

InChI Key

PIQULAODNGWUDT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1Br)Br)OC2=CC(=CC(=C2)O)Cl

Origin of Product

United States

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